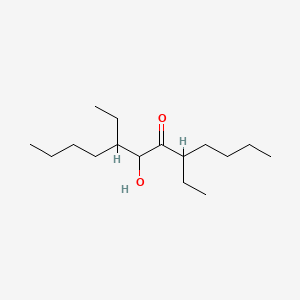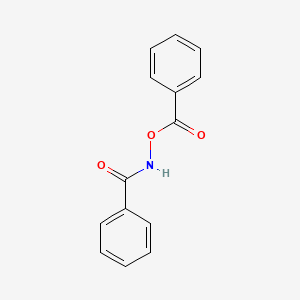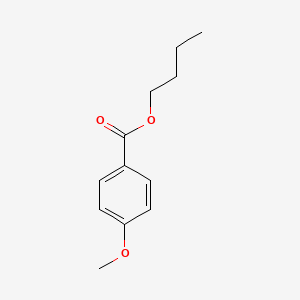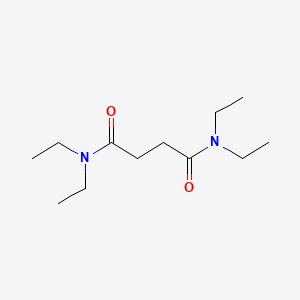
5,8-Diethyl-7-hydroxydodecan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Diethyl-7-hydroxydodecan-6-one is a chemical compound with the molecular formula C16H32O2. It is known for its role as an intermediate in various chemical processes, particularly in the synthesis of oximes. The compound is characterized by its yellow color and is typically stored under inert atmosphere conditions to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5,8-Diethyl-7-hydroxydodecan-6-one can be synthesized from methyl 2-ethylhexanoate through a series of chemical reactions. The process involves the use of specific reagents and conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the compound is produced using large-scale chemical reactors where precise control of temperature, pressure, and reagent concentrations is maintained. The production process ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 5,8-Diethyl-7-hydroxydodecan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often uses halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5,8-Diethyl-7-hydroxydodecan-6-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of oximes and other organic compounds.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the extraction of metals such as indium and gallium from zinc refinery residues
Mecanismo De Acción
The mechanism of action of 5,8-Diethyl-7-hydroxydodecan-6-one involves its ability to form complexes with metal ions. This property is particularly useful in solvent extraction processes where the compound acts as a cationic extractant. The formation of stable neutral complexes with metal cations facilitates their separation and recovery from aqueous solutions .
Comparación Con Compuestos Similares
- 5,8-Diethyl-7-hydroxydodecan-6-one oxime
- 5,8-Diethyl-7-hydroxydodecan-6-oxime
- 5,8-Diethyl-7-hydroxydodecane-6-one oxime
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions. This property distinguishes it from other similar compounds and makes it particularly valuable in industrial applications such as metal extraction .
Propiedades
Número CAS |
31814-59-2 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
5,8-diethyl-7-hydroxydodecan-6-one |
InChI |
InChI=1S/C16H32O2/c1-5-9-11-13(7-3)15(17)16(18)14(8-4)12-10-6-2/h13-15,17H,5-12H2,1-4H3 |
Clave InChI |
RCEAKQYSPGVKEX-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(C(=O)C(CC)CCCC)O |
SMILES canónico |
CCCCC(CC)C(C(=O)C(CC)CCCC)O |
| 31814-59-2 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















